N-Benzyl-4-bromo-1,3-thiazol-2-amine
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Overview
Description
N-Benzyl-4-bromo-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a benzyl group and a bromine atom.
Mechanism of Action
Target of Action
N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound that belongs to the thiazole family . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazole compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, and sparing solubility in organic solvents and dyes , could potentially influence their ADME properties and, consequently, their bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.
Action Environment
The physical properties of thiazole compounds, such as their solubility in different solvents , could potentially be influenced by environmental factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
N-Benzyl-4-bromo-1,3-thiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as bacterial DNA gyrase, which is essential for DNA replication in bacteria, thereby inhibiting bacterial growth . Additionally, it has shown interactions with proteins involved in cell signaling pathways, leading to its potential use in cancer therapy .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which play a vital role in programmed cell death . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it has been shown to alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . In cancer cells, it activates caspase enzymes, leading to apoptosis . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its biological activity . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and continuous induction of apoptosis in cancer cells . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity . Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound undergoes metabolic hydroxylation, leading to the formation of active metabolites that contribute to its antimicrobial and anticancer effects . Additionally, it affects metabolic flux and metabolite levels, altering cellular metabolism and function . Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, allowing it to accumulate in target tissues . It interacts with binding proteins that facilitate its localization and accumulation within cells . The distribution of the compound within tissues influences its biological activity and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . It accumulates in the nucleus, where it interacts with DNA and modulates gene expression . Additionally, it localizes to the mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-bromo-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-bromo-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-substituted thiazoles and thiazole thiols.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar structure but lacks the bromine atom and benzyl group.
4-Bromo-1,3-thiazole: Similar structure but lacks the benzyl group.
N-Benzylthiazole: Similar structure but lacks the bromine atom.
Uniqueness
N-Benzyl-4-bromo-1,3-thiazol-2-amine is unique due to the presence of both the benzyl group and the bromine atom on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzyl-4-bromo-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-7-14-10(13-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAPLNAFBYNDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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